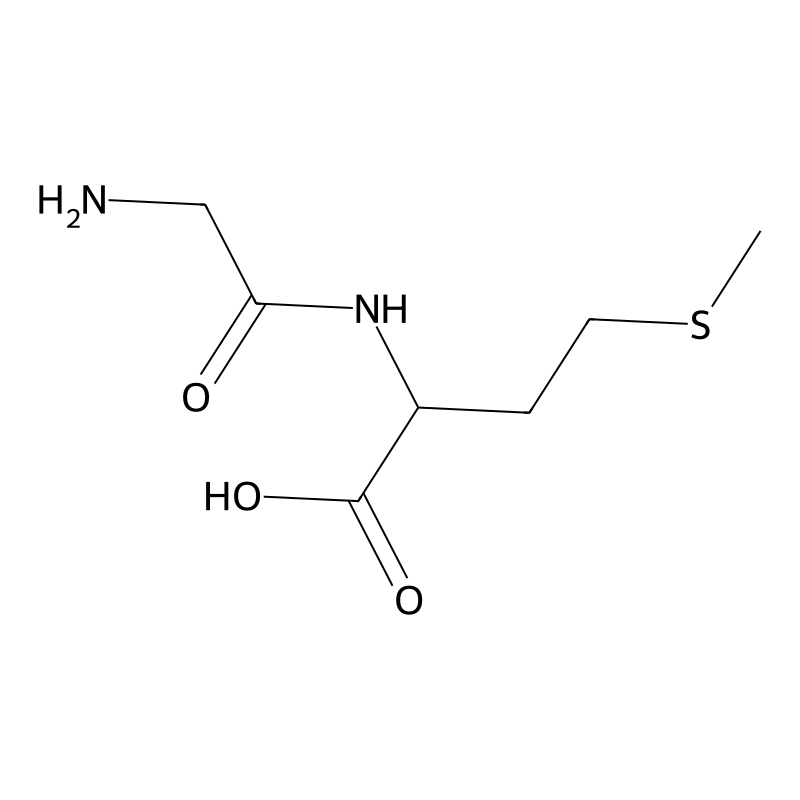

Glycylmethionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biological Role and Potential Applications:

Glycylmethionine (Gly-Met) is a dipeptide, which means it is a molecule formed by linking two amino acids: glycine and L-methionine. As a dipeptide, its primary function within living organisms remains unclear.

- Protein synthesis initiation: Gly-Met has been identified in the initiator tRNA (transfer RNA) of some bacteria, suggesting a potential role in initiating protein synthesis .

- Cellular signaling: Studies indicate Gly-Met might act as a signaling molecule in certain organisms, although the specific mechanisms remain under investigation .

Glycylmethionine, also known as N-glycyl-L-methionine, is a dipeptide composed of the amino acids glycine and methionine. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of approximately 206.26 g/mol. This compound is notable for its role as a metabolite and is characterized by the sequence of its constituent amino acids, with glycine being the N-terminal amino acid and methionine being the C-terminal amino acid. Glycylmethionine is significant in various biochemical processes, including protein synthesis and metabolism, and has been studied for its potential antioxidant properties due to the presence of the sulfur-containing methionine residue .

Glycylmethionine exhibits various biological activities that contribute to its significance in biochemical pathways. It has been implicated in antioxidant defense mechanisms due to the reactive nature of the sulfur atom in methionine, which can scavenge free radicals and reduce oxidative stress. Furthermore, studies suggest that glycylmethionine may play a role in enhancing protein stability and function through its incorporation into peptide chains during protein synthesis . Its unique structure allows it to participate in various metabolic pathways, potentially influencing cellular functions.

The synthesis of glycylmethionine can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support.

- Liquid-Phase Synthesis: In this approach, amino acids are combined in solution under controlled conditions to facilitate peptide bond formation.

- Enzymatic Synthesis: Enzymes such as ligases can catalyze the formation of glycylmethionine from its constituent amino acids under mild conditions.

These methods allow for the production of glycylmethionine with high purity and yield, making it suitable for research and pharmaceutical applications.

Glycylmethionine has several applications across various fields:

- Nutritional Supplements: It is used as a dietary supplement due to its potential health benefits related to antioxidant activity and protein metabolism.

- Pharmaceuticals: Glycylmethionine may be explored for therapeutic applications related to oxidative stress and inflammation.

- Research: It serves as a model compound in studies investigating peptide chemistry, protein interactions, and metabolic pathways.

Glycylmethionine shares structural similarities with other dipeptides but has unique characteristics due to its specific amino acid composition. Here are some similar compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Methionylglycine | Methionine + Glycine | Methionine is at the N-terminal position; different biological activities. |

| Glycylserine | Glycine + Serine | Contains serine instead of methionine; different reactivity profile. |

| Glycylvaline | Glycine + Valine | Valine's branched structure affects hydrophobic interactions differently. |

Glycylmethionine is unique due to the presence of sulfur from methionine, which imparts distinct antioxidant properties not found in other similar dipeptides. Its ability to form sulfoxides upon oxidation sets it apart from other compounds lacking this functional group .

Two-Dimensional Molecular Architecture and Bonding Patterns

Glycylmethionine represents a dipeptide composed of glycine and methionine residues linked through a characteristic peptide bond [1] [2]. The molecular formula of this compound is C₇H₁₄N₂O₃S, with a molecular weight of 206.27 g/mol [2] [3]. The two-dimensional molecular architecture reveals a linear arrangement where the glycine residue occupies the N-terminal position and the methionine residue occupies the C-terminal position [1] [4].

The bonding patterns within glycylmethionine demonstrate characteristic features of dipeptide structures. The peptide bond formation occurs between the carboxyl group of glycine and the amino group of methionine, creating an amide linkage that serves as the central structural element [5]. Crystallographic analysis has revealed precise bond lengths and angles that define the molecular geometry of this compound [5] [6].

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| S1—C7 | 1.8037 | N2—C2 | 1.3437 |

| S1—C6 | 1.8114 | N2—C3 | 1.4527 |

| O1—C2 | 1.2310 | C1—C2 | 1.5181 |

| O2—C4 | 1.2598 | C3—C4 | 1.5415 |

| O3—C4 | 1.2546 | C3—C5 | 1.5417 |

| N1—C1 | 1.4809 | C5—C6 | 1.5262 |

Table 1: Glycylmethionine Bond Lengths from Crystallographic Data [5] [6]

The sulfur-containing methionine side chain exhibits characteristic bonding patterns with sulfur-carbon distances of 1.8037 Å for the S1—C7 bond and 1.8114 Å for the S1—C6 bond [5]. These values are consistent with typical thioether bonding in methionine-containing compounds [6]. The carboxyl group demonstrates asymmetric bonding with C—O distances of 1.2598 Å and 1.2546 Å, indicating deprotonation consistent with zwitterionic character [5] [7].

The bond angles within glycylmethionine reflect the tetrahedral geometry around carbon atoms and the planar geometry around the amide bond. The C7—S1—C6 angle measures 98.22°, which is characteristic of sulfur atoms in thioether linkages [5]. The amide bond angle C2—N2—C3 measures 118.29°, indicating partial double-bond character due to resonance [6].

| Angle | Angle (°) | Angle | Angle (°) |

|---|---|---|---|

| C7—S1—C6 | 98.22 | O1—C2—N2 | 124.15 |

| C2—N2—C3 | 118.29 | O1—C2—C1 | 120.47 |

| N1—C1—C2 | 109.41 | N2—C2—C1 | 115.37 |

| N2—C3—C4 | 110.59 | N2—C3—C5 | 109.33 |

Table 2: Selected Glycylmethionine Bond Angles from Crystallographic Data [5] [6]

Three-Dimensional Conformational Dynamics from Crystallographic Data

The three-dimensional conformational analysis of glycylmethionine reveals distinctive structural features that differentiate it from its isomeric counterpart, methionylglycine [5] [6]. Crystallographic data obtained at 1.7 Å resolution demonstrates that glycylmethionine adopts an extended backbone conformation in the solid state [5] [7].

The backbone structure of glycylmethionine exhibits remarkable planarity, with six torsion angle magnitudes ranging from 163.44° to 177.94° [5] [6]. This extended conformation results in ten atoms of the main chain achieving near-coplanarity with a mean deviation of only 0.091 Å from the best-fit plane [5]. This structural characteristic contrasts significantly with the kinked conformation observed in methionylglycine, where the backbone is substantially bent at the C3 position [6].

| Torsion Angle | Angle (°) | Torsion Angle | Angle (°) |

|---|---|---|---|

| C3—N2—C2—O1 | -15.40 | N2—C3—C4—O2 | 153.99 |

| C3—N2—C2—C1 | 163.44 | C5—C3—C4—O2 | -84.80 |

| N1—C1—C2—N2 | 172.66 | C3—C5—C6—S1 | 177.94 |

| C2—N2—C3—C5 | 175.89 | C7—S1—C6—C5 | 171.26 |

Table 3: Glycylmethionine Torsion Angles from Crystallographic Data [5] [6]

The crystallographic analysis reveals that glycylmethionine crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 5.2521 Å, b = 11.4126 Å, and c = 16.5403 Å [6]. The crystal structure contains four molecules per unit cell with a calculated density of 1.382 Mg/m³ [6]. The absolute configuration was confirmed through Flack parameter refinement, yielding a value of 0.02, which validates the L-configuration of both amino acid residues [5] [6].

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | a = 5.2521 Å, b = 11.4126 Å, c = 16.5403 Å |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.382 Mg/m³ |

| Flack Parameter | 0.02 |

| Resolution | 1.7 Å |

| R-factor | 0.023 |

Table 4: Glycylmethionine Crystal Structure Parameters [5] [6]

The conformational dynamics of glycylmethionine are further characterized by extensive hydrogen bonding networks that stabilize the crystal structure [5] [6]. The three-dimensional hydrogen bonding array involves both the protonated amino group and the amide nitrogen, creating complex intermolecular interactions [5]. The NH₃⁺ group participates in hydrogen bonding with three separate molecules, while the amide N—H group donates to a fourth molecule, forming graph sets that include chains and loops [6].

Zwitterionic Tautomerism and Protonation States

Glycylmethionine exhibits characteristic zwitterionic behavior in the solid state, with crystallographic evidence confirming proton transfer from the carboxylic acid to the primary amine group [5] [7] [6]. The zwitterionic form represents the dominant tautomeric state under physiological conditions and in crystalline form [2] [5].

The evidence for zwitterionic character is clearly demonstrated through bond length analysis. The carboxylate group exhibits C—O distances of 1.2598 Å and 1.2546 Å, which are characteristic of deprotonated carboxylate groups [5] [6]. Simultaneously, the C—NH₃⁺ distance of 1.4809 Å confirms the protonated state of the terminal amino group [5]. These structural parameters provide unambiguous evidence for the zwitterionic tautomer in the solid state [7] [6].

The protonation states of glycylmethionine vary significantly with pH conditions [1] [8]. Under acidic conditions with pH below 2, the compound exists predominantly in the cationic form with both the amino and carboxyl groups protonated [9]. At physiological pH around 7.4, the zwitterionic form predominates with the amino group protonated and the carboxyl group deprotonated [1] [5]. Under basic conditions with pH above 10, the compound transitions to an anionic form with both groups deprotonated [9].

| pH Range | Carboxyl Group | N-terminal Amine | Net Charge | Dominant Form |

|---|---|---|---|---|

| Acidic (pH < 2) | Protonated (-COOH) | Protonated (-NH₃⁺) | +1 | Cationic |

| Physiological (pH 7.4) | Deprotonated (-COO⁻) | Protonated (-NH₃⁺) | 0 | Zwitterionic |

| Basic (pH > 10) | Deprotonated (-COO⁻) | Partially deprotonated (-NH₂) | -1 | Anionic |

Table 5: Glycylmethionine Protonation States at Different pH Values [1] [5] [9]

The hydrogen bonding geometry in the zwitterionic form demonstrates the stability of this tautomeric state [5] [6]. Multiple hydrogen bonds stabilize the crystal structure, with N⋯O distances ranging from 2.6619 Å to 2.8513 Å [5]. The bifurcated hydrogen bonding patterns involve both the NH₃⁺ group and the amide nitrogen, creating a robust three-dimensional network that reinforces the zwitterionic configuration [6].

| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H11N⋯O3 | 0.83 | 2.15 | 2.8513 | 143.0 |

| N1—H11N⋯O1 | 0.83 | 2.15 | 2.6619 | 120.1 |

| N1—H12N⋯O2 | 0.886 | 1.85 | 2.7275 | 170.7 |

| N1—H13N⋯O3 | 0.849 | 1.86 | 2.7006 | 168.0 |

| N2—H2N⋯O2 | 0.832 | 2.00 | 2.8225 | 170.0 |

Table 6: Glycylmethionine Hydrogen Bond Geometry in Zwitterionic Form [5] [6]

The tautomeric equilibrium of glycylmethionine is influenced by solvent environment and intermolecular interactions [1] [10]. In aqueous solution, the zwitterionic form is stabilized by hydration of both the charged amino and carboxylate groups [8]. The peptide conformation plays a crucial role in determining the preferred tautomeric state, with the extended backbone conformation favoring zwitterionic character through optimal charge separation [1] [5].